molecular formula C24H24N4O3S B2667156 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203002-82-7

5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2667156
CAS No.: 1203002-82-7
M. Wt: 448.54
InChI Key: VWRJFGSCBIWHQI-UHFFFAOYSA-N
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Description

5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the thiazolopyridazine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, a furan ring, and a piperidine moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the pyridazine ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.

    Introduction of the furan ring: This step involves the coupling of the furan moiety to the thiazolopyridazine core using palladium-catalyzed cross-coupling reactions.

    Attachment of the piperidine group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazolopyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and as a probe for understanding biological pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They have shown promise in the treatment of various diseases, including cancer, due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(morpholin-4-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
  • 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Uniqueness

The uniqueness of 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in its specific combination of functional groups. The presence of the piperidine moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique biological and chemical properties.

Properties

IUPAC Name

5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-7-(furan-2-yl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15-8-9-17(16(2)13-15)18(29)14-28-23(30)21-22(20(26-28)19-7-6-12-31-19)32-24(25-21)27-10-4-3-5-11-27/h6-9,12-13H,3-5,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRJFGSCBIWHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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